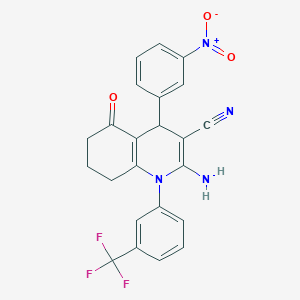![molecular formula C25H21I2N3O B12052527 3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B12052527.png)
3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]propanehydrazide is a complex organic compound that features a carbazole core substituted with iodine atoms and a hydrazide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]propanehydrazide typically involves multiple steps:
Iodination of Carbazole: The initial step involves the iodination of carbazole to introduce iodine atoms at the 3 and 6 positions. This can be achieved using iodine and an oxidizing agent such as potassium iodate in an acidic medium.
Formation of Propanehydrazide: The iodinated carbazole is then reacted with a suitable hydrazine derivative to form the propanehydrazide moiety.
Condensation Reaction: Finally, the compound is synthesized by condensing the propanehydrazide with an aldehyde or ketone, such as cinnamaldehyde, under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
科学的研究の応用
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]propanehydrazide has several scientific research applications:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with unique optical and electronic properties.
作用機序
The mechanism of action of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms and hydrazide group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide: A similar compound with a simpler structure, lacking the phenylprop-2-en-1-ylidene moiety.
3-(3,6-dichloro-9H-carbazol-9-yl)propanoic acid: Another related compound with chlorine substituents instead of iodine.
Uniqueness
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]propanehydrazide is unique due to its specific substitution pattern and functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable for applications requiring precise molecular interactions and stability.
特性
分子式 |
C25H21I2N3O |
|---|---|
分子量 |
633.3 g/mol |
IUPAC名 |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]propanamide |
InChI |
InChI=1S/C25H21I2N3O/c1-17(13-18-5-3-2-4-6-18)16-28-29-25(31)11-12-30-23-9-7-19(26)14-21(23)22-15-20(27)8-10-24(22)30/h2-10,13-16H,11-12H2,1H3,(H,29,31)/b17-13+,28-16+ |
InChIキー |
OOAKQVLAPWJUGP-KMHPQMAUSA-N |
異性体SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
正規SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


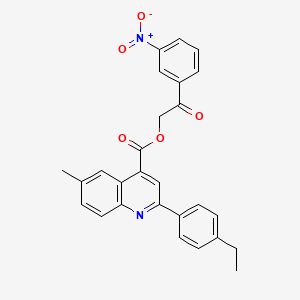


![Methyl 3-[4-(1-amino-2-tert-butoxy-2-oxoethyl)phenyl]propionate, AldrichCPR](/img/structure/B12052465.png)
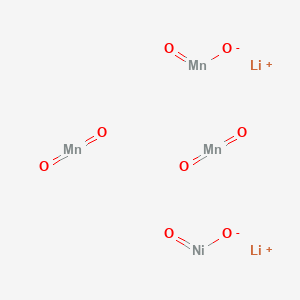
![1-hexyl-2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12052478.png)
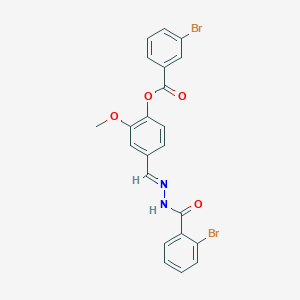


![3-({1-Hydroxy-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12052505.png)
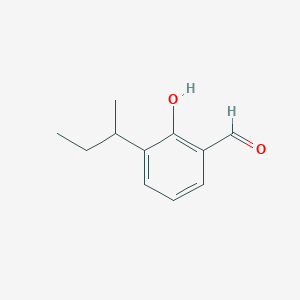

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052522.png)
